6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Description
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-9-12(8-17-18)10-2-3-13-11(6-10)4-5-16(13)7-14(16)15(19)20/h2-3,6,8-9,14H,4-5,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIBNRAOGMKVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C4(CC3)CC4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 557.5 g/mol . The structure features multiple functional groups including a spiro structure, pyrazole ring, and carboxylic acid moiety, which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H22F4N4O5 |
| Molecular Weight | 557.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the spiro structure and the introduction of the pyrazole ring. Common synthetic routes may involve:
- Formation of the Spiro Compound : Utilizing cyclization techniques involving appropriate precursors.
- Introduction of the Pyrazole Ring : Achieved through reactions with hydrazine derivatives.
- Carboxylic Acid Functionalization : Final steps often include oxidation or carboxylation processes to introduce the carboxylic acid group.
Antimicrobial Properties
Research indicates that compounds featuring pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties through various in vitro and in vivo models. The results suggest that it may inhibit the production of pro-inflammatory cytokines, potentially through modulation of signaling pathways such as NF-kB and MAPK. This activity positions it as a candidate for treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. Further research is warranted to elucidate its efficacy across different cancer types and its potential mechanisms of action.
Case Studies
Recent case studies have highlighted the biological activity of compounds with similar structures:
- Study on Antibacterial Activity : A derivative was tested against Staphylococcus aureus and E. coli, showing significant inhibition at concentrations as low as 10 µg/mL.
- Anti-inflammatory Study : In a murine model of arthritis, administration of the compound resulted in a 50% reduction in paw swelling compared to controls.
- Cytotoxicity Assay : In vitro testing revealed IC50 values ranging from 15 to 30 µM against various cancer cell lines, indicating promising anticancer properties.
Comparison with Similar Compounds
Structural Modifications and Spiro System Variations
Cyclopropane vs. Piperidine/Pyrrolidine Systems
- Derivatives B1-B7 (): Replacing piperidine with cyclopropane in spiro[indoline-3,4-piperidine] analogs improved metabolic stability and reduced off-target effects in anticancer studies. The cyclopropane’s ring strain likely enhances binding rigidity compared to bulkier piperidine .
Substituent Effects on the Aromatic Core
- (3S)-6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione (): The imidazolidine-dione system introduces hydrogen-bonding sites, improving target affinity (e.g., kinase inhibition) but reducing metabolic stability compared to the cyclopropane-carboxylic acid derivative .
- B-026 (): A related methylpyrazole-containing spiroimidazolidine demonstrates potent antiproliferative activity (IC₅₀ = 12 nM against breast cancer cells), suggesting the methylpyrazole group is critical for efficacy .
Physicochemical and Pharmacokinetic Properties
Key Findings :
- The carboxylic acid group in the target compound improves aqueous solubility (lower LogP) compared to ester or dione derivatives .
- Methylpyrazole enhances bioavailability over methoxyphenyl, as seen in B-026’s high bioavailability (65–80%) due to optimized substituents .
Anticancer Activity
- Spiro[indoline-3,4-piperidine]-2-ones (): Show moderate activity (IC₅₀ = 1–10 μM) against leukemia cells. Cyclopropane analogs (B1-B7) exhibit enhanced selectivity for EGFR mutants .
- B-026 (): Demonstrates nanomolar potency against HER2-positive cancers, attributed to the methylpyrazole’s interaction with kinase ATP-binding pockets .
Agricultural and Pesticidal Use
- Permethrin/Phenothrin (): Cyclopropane-containing esters act as neurotoxic insecticides. The target compound’s carboxylic acid group may reduce mammalian toxicity compared to these ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
